![molecular formula C18H23F3N2O3 B5571971 1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)
1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide
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Description
"1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide" is a compound that may be of interest in the field of organic chemistry and medicinal chemistry due to its unique structure and potential biological activities. The compound belongs to a class of organic molecules that feature a pyrrolidine ring, a common motif in many biologically active compounds.
Synthesis Analysis
The synthesis of similar tert-butyl pyrrolidine carboxamides typically involves multi-step organic reactions, starting from basic pyrrolidine precursors. These processes may include amide formation, tert-butyl protection of amino groups, and the introduction of trifluoromethoxy phenyl groups. A notable example is the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which involves mixed anhydride method starting from iso-butoxycarbonyl chloride (S. Naveen et al., 2007).
Scientific Research Applications
Synthesis and Material Applications
Polymer Synthesis and Properties : Research into the synthesis and properties of polymers based on bis(ether-carboxylic acid) or bis(ether amine) derivatives of tert-butylcatechol has demonstrated their utility in creating noncrystalline, highly soluble polymers with significant thermal stability, suitable for flexible and tough film applications (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Genotoxicity Assessment : Studies on the genotoxic effects of compounds like methyl-tert-butyl ether (MTBE) and related chemicals on human lymphocytes using the comet assay have highlighted their potential DNA-damaging effects, which could inform safety assessments in industrial and pharmaceutical contexts (Colin S. Chen et al., 2008).
Aromatic Polyamides : The development of aromatic polyamides from tert-butylhydroquinone derivatives has shown the creation of materials with high glass transition temperatures and excellent solvent solubility, pointing to applications in high-performance polymers (Chin‐Ping Yang, S. Hsiao, & Huei-Wen Yang, 1999).
Chemical Synthesis and Catalysis
Organic Synthesis : The use of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry for nucleophilic substitutions and radical reactions has been explored, suggesting their versatility in synthesizing complex molecules (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).
Phosphazene Bases in Polymerization : The exploration of phosphazene bases as organocatalysts for the living ring-opening polymerization of cyclic esters introduces a novel category of catalysts that enable the production of polyesters with predictable molecular weights and high end-group fidelity, suitable for advanced material synthesis (Lei Zhang et al., 2007).
properties
IUPAC Name |
1-tert-butyl-5-oxo-N-[2-[2-(trifluoromethoxy)phenyl]ethyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-17(2,3)23-11-13(10-15(23)24)16(25)22-9-8-12-6-4-5-7-14(12)26-18(19,20)21/h4-7,13H,8-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDJQRDCHFFVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NCCC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide |
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